9-(4-methoxyphenyl)-6-methyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(4-methoxyphenyl)-6-methyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, along with various substituents such as a methoxyphenyl group, a methyl group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-methoxyphenyl)-6-methyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a suitable nitrile compound under acidic or basic conditions.
Quinazoline Core Construction: The quinazoline core is constructed by reacting the triazole intermediate with an appropriate aldehyde or ketone in the presence of a catalyst, such as a Lewis acid.
Introduction of Substituents: The methoxyphenyl, methyl, and methylsulfanyl groups are introduced through various substitution reactions, such as nucleophilic substitution or electrophilic aromatic substitution, using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
9-(4-methoxyphenyl)-6-methyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at specific sites, such as the triazole ring, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Reduced triazole derivatives
Substitution: Nitrated or halogenated methoxyphenyl derivatives
Scientific Research Applications
9-(4-methoxyphenyl)-6-methyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 9-(4-methoxyphenyl)-6-methyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, resulting in its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
9-(4-methoxyphenyl)-6-methyl-2-(methylsulfanyl)-5,6,7,9-tetrahydroquinazolin-8(4H)-one: Lacks the triazole ring, resulting in different chemical properties and biological activities.
6-methyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: Lacks the methoxyphenyl group, leading to variations in its reactivity and applications.
Uniqueness
The presence of the triazole ring, methoxyphenyl group, and methylsulfanyl group in 9-(4-methoxyphenyl)-6-methyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one contributes to its unique chemical properties and potential applications. These structural features distinguish it from other similar compounds and make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C18H20N4O2S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-6-methyl-2-methylsulfanyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C18H20N4O2S/c1-10-8-13-15(14(23)9-10)16(11-4-6-12(24-2)7-5-11)22-17(19-13)20-18(21-22)25-3/h4-7,10,16H,8-9H2,1-3H3,(H,19,20,21) |
InChI Key |
KFWWBZXMTSHQML-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(N3C(=NC(=N3)SC)N2)C4=CC=C(C=C4)OC)C(=O)C1 |
Origin of Product |
United States |
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